2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one 2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9840293
InChI: InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26)
SMILES: CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol

2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

CAS No.:

Cat. No.: VC9840293

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one -

Specification

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
IUPAC Name 2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one
Standard InChI InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26)
Standard InChI Key RTOXGESUFVUCDK-UHFFFAOYSA-N
SMILES CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25
Canonical SMILES CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a spirocyclic framework formed by the fusion of a beta-carboline system (a tricyclic structure comprising pyrido[3,4-b]indole) and an indole ring at the 1,3'-positions. The spiro linkage creates a rigid three-dimensional geometry, which is critical for its potential interactions with biological targets such as enzymes and receptors. The propanoyl group at position 2 introduces additional steric and electronic complexity, potentially influencing binding affinity and metabolic stability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₉N₃O₂
Molecular Weight345.4 g/mol
IUPAC Name2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one
CAS NumberNot publicly disclosed

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one typically involves multi-step organic reactions. A generalized approach includes:

  • Beta-carboline precursor preparation: Starting from tryptophan derivatives or via Pictet-Spengler condensation of tryptamine with aldehydes.

  • Spirocyclization: Catalyzed by Brønsted or Lewis acids (e.g., trifluoroacetic acid or ZnCl₂) to form the spiro junction.

  • Acylation: Introduction of the propanoyl group at position 2 using propionyl chloride or anhydride under basic conditions.

Critical parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (−20°C to reflux), and catalyst loading (5–20 mol%) significantly impact yields, which range from 35% to 68% in optimized protocols.

Purification and Scalability

Chromatographic techniques (flash column chromatography, HPLC) are essential for isolating the target compound from regioisomers and byproducts. Scaling beyond milligram quantities remains challenging due to the sensitivity of the spirocyclic intermediate to oxidative degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide detailed insights into the spiro structure:

  • ¹H NMR (400 MHz, CDCl₃): Distinct signals for the indole NH (δ 8.2–8.5 ppm), propanoyl methyl group (δ 1.2–1.4 ppm), and spiro-linked protons (δ 3.8–4.3 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 170–175 ppm) and spiro quaternary carbon (δ 65–70 ppm) confirm successful cyclization.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data align with the molecular formula C₂₁H₁₉N₃O₂, showing a [M+H]⁺ peak at m/z 346.155 (calculated 346.155).

TargetProposed MechanismPotential Application
5-HT₂A ReceptorPartial agonismNeuropsychiatric disorders
DNA Topoisomerase IIIntercalation and inhibitionAnticancer therapy
MAO-A EnzymeCompetitive inhibitionDepression treatment

Stability and Drug-Likeness

Physicochemical Properties

  • LogP: Calculated at 2.9 (Moderately lipophilic, favoring blood-brain barrier penetration).

  • Aqueous Solubility: <5 µg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability.

Metabolic Pathways

In silico predictions (SwissADME) indicate:

  • Primary Metabolism: Hepatic CYP3A4-mediated oxidation of the propanoyl side chain.

  • Metabolites: 2-carboxy-spiro derivatives (inactive) and hydroxylated indole products.

Research Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include low yields in spirocyclization steps and scalability issues. Future work could explore:

  • Flow Chemistry: Continuous processing to improve reaction control and throughput.

  • Asymmetric Catalysis: Chiral phosphoric acids to access enantiopure variants.

Biological Validation

Priority areas for experimental validation include:

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Target Engagement Assays: Radioligand binding studies to confirm 5-HT₂A affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator